2-Bromo-5-hydroxybenzoic acid primarily functions as a precursor in the synthesis of various research-relevant compounds. Notably, it plays a crucial role in the synthesis of urolithins A and B. These are gut microbial metabolites derived from ellagitannins, compounds found in fruits like berries and pomegranates. Studies suggest urolithins possess various potential health benefits, including anti-inflammatory and neuroprotective properties [].
While research on its direct applications is limited, 2-Bromo-5-hydroxybenzoic acid also shows potential in other areas:
2-Bromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₅BrO₃ and a molar mass of 217.02 g/mol. It appears as a crystalline powder and has a melting point of approximately 185 °C, at which it decomposes. The compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a benzoic acid structure, making it a derivative of benzoic acid. Its CAS number is 58380-11-3, and it is also known by several synonyms, including 2-bromo-5-hydroxyphenylboronic acid .
These reactions make 2-bromo-5-hydroxybenzoic acid a versatile intermediate in organic synthesis .
Several synthesis methods for 2-bromo-5-hydroxybenzoic acid have been reported:
2-Bromo-5-hydroxybenzoic acid finds applications in various fields:
Studies on the interactions of 2-bromo-5-hydroxybenzoic acid with biological macromolecules have indicated that it may influence enzyme activities and protein functions. Specific interactions include:
Several compounds share structural similarities with 2-bromo-5-hydroxybenzoic acid. Here is a comparison highlighting their uniqueness:
Compound Name | Similarity | Key Features |
---|---|---|
2-Bromo-4-methoxybenzoic acid | 0.90 | Contains methoxy group instead of hydroxyl |
Methyl 2-bromo-5-methoxybenzoate | 0.90 | Methyl ester derivative |
3-Hydroxy-2,4,6-tribromobenzoic acid | 0.90 | Multiple bromine substitutions |
4-Bromo-7-methoxybenzo[1,3]dioxole-5-carboxylic acid | 0.90 | Dioxole structure adds complexity |
The unique combination of the bromine and hydroxyl groups in 2-bromo-5-hydroxybenzoic acid differentiates it from these similar compounds, influencing its reactivity and biological properties .